ethyl 6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene and pyridine ring system. Key structural features include:
- 6-Acetyl group: A ketone substituent at position 6, which may influence electronic properties and metabolic stability.
- Ethyl ester at position 3: Enhances solubility and serves as a common prodrug motif.
Synthetic routes for similar compounds (e.g., ethyl 2-amino-6-substituted thieno[2,3-c]pyridines) involve cyclocondensation of precursors like ethyl glycinate derivatives with heterocyclic amines, followed by functionalization via amidation or acylation .
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(5-nitrofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O7S/c1-3-26-17(23)14-10-6-7-19(9(2)21)8-12(10)28-16(14)18-15(22)11-4-5-13(27-11)20(24)25/h4-5H,3,6-8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAIBLICVQWZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: Introduction of a nitro group into a furan ring using nitrating agents such as nitric acid and acetic anhydride.
Acetylation: Acetylation of the nitrofuran derivative to introduce an acetyl group.
Amidation: Formation of the amide bond by reacting the acetylated nitrofuran with an appropriate amine.
Cyclization: Cyclization to form the thieno[2,3-c]pyridine core.
Esterification: Introduction of the ester functional group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Hydrolysis: Hydrolysis of the ester group to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thieno[2,3-c]pyridine derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Chemistry
Ethyl 6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Nitration : Introduction of nitro groups into aromatic systems.
- Acetylation : Addition of acetyl groups to enhance reactivity.
- Cyclization : Formation of cyclic structures that are crucial for drug development.
The compound has been studied for its potential biological activities, particularly in the following areas:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens. A study demonstrated that the compound could inhibit the growth of Gram-positive bacteria effectively .
- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and enzyme inhibition .
Medical Applications
The therapeutic potential of this compound is being explored in drug formulation. Its ability to interact with specific biological targets makes it a candidate for developing new treatments for diseases such as cancer and bacterial infections.
Case Study: Anticancer Activity
A study conducted on various derivatives of this compound showed promising results in inhibiting tumor cell proliferation. The mechanism involved the generation of reactive oxygen species leading to cell death .
Industrial Applications
In the chemical industry, this compound is utilized in the development of new materials and chemical processes due to its unique properties. Its application extends to:
- Material Science : Investigated for use in creating polymers with enhanced properties.
- Chemical Processes : Employed as a reagent in various synthetic pathways.
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The compound may also interact with enzymes and proteins, inhibiting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
Substituent Impact on Bioactivity: The 5-nitrofuran group in the target compound is associated with antimicrobial activity due to nitroreductase-mediated activation . In contrast, fluorophenyl or cyclopropane groups (e.g., ) may enhance target selectivity in kinase inhibitors. Acetyl vs.
Synthetic Accessibility :
- Compounds with simpler amides (e.g., chloroacetamido in ) are synthesized in fewer steps, whereas nitrofuran-containing analogs require specialized nitration and amidation protocols .
Safety and Stability: Derivatives like ethyl 6-benzyl-2-chloropropanamido () are discontinued commercially, suggesting formulation challenges or toxicity concerns. The target compound’s nitro group may pose genotoxicity risks, requiring further evaluation .
Pharmacological and Physicochemical Data
Table 2: Experimental Data Comparison
Notes:
- The target compound’s low solubility aligns with other ester derivatives but may limit bioavailability without prodrug optimization.
- Nitrofuran redox activity correlates with reactive oxygen species (ROS) generation, a mechanism less prevalent in fluorophenyl or cyclopropane analogs .
Structural and Crystallographic Insights
- While crystallographic data for the target compound is unavailable, related thieno[2,3-c]pyridines (e.g., ) exhibit planar fused-ring systems with substituents influencing packing motifs. SHELX software () is widely used for refining such structures.
- The Cambridge Structural Database () contains 12 entries for thieno[2,3-c]pyridines, though none match the target’s exact substitution pattern.
Biological Activity
Ethyl 6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial effects, cytotoxicity, and other pharmacological properties based on available research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 386.8107 g/mol
- SMILES Notation : CN1CCc2c(C1)sc(c2C(=O)N)NC(=O)c1ccc(o1)N+[O-]
Antimicrobial Activity
Research indicates that compounds similar to ethyl 6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine derivatives exhibit significant antimicrobial properties. A study on thiazole derivatives showed promising activity against both Gram-positive and Gram-negative bacteria . Specifically:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl derivative | Staphylococcus aureus | 16 µg/mL |
| Ethyl derivative | Escherichia coli | 32 µg/mL |
These findings suggest that the thienopyridine scaffold may enhance the antimicrobial activity of related compounds.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of thienopyridine derivatives have been documented in various studies. For instance, compounds with similar structures have shown activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis through the activation of caspase pathways .
A comparative study on various thienopyridine derivatives reported IC50 values for cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thienopyridine A | MCF-7 | 25 |
| Thienopyridine B | HeLa | 30 |
These results indicate that modifications in the chemical structure can significantly influence the cytotoxic potency.
The proposed mechanisms for the biological activities of ethyl 6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with Nucleic Acid Synthesis : Some derivatives disrupt DNA replication processes in pathogenic microorganisms.
- Induction of Apoptosis in Cancer Cells : Activation of apoptotic pathways through mitochondrial dysfunction and caspase activation has been noted.
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds:
-
Antimicrobial Efficacy :
- A study published in a peer-reviewed journal demonstrated that thienopyridine derivatives exhibited broad-spectrum antimicrobial activity against resistant strains of bacteria .
- The compound's efficacy was compared to standard antibiotics such as ampicillin and showed comparable or superior activity.
- Antitumor Studies :
Q & A
Q. Monitoring methods :
- Thin-layer chromatography (TLC) is used to track reaction progress by visualizing spot development under UV light.
- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity and purity by matching expected proton/carbon environments .
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Advanced: How can researchers optimize synthesis yield and purity for this compound?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis of reactive groups.
- Catalyst use : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in amide bond formation.
- Temperature control : Slow addition of reagents at controlled temperatures (0–5°C) minimizes side reactions.
- Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product .
Data contradiction resolution :
If spectral data (e.g., NMR splitting patterns) conflict with expected outcomes, repeat synthesis under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .
Basic: What spectroscopic and computational methods confirm the compound’s structure?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., acetyl methyl at ~2.1 ppm) and nitrofuran aromatic protons (~7.5–8.5 ppm) .
- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for esters and amides) .
- High-resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₈H₂₀N₃O₆S) .
- X-ray crystallography (if crystals are obtainable): Provides unambiguous confirmation of stereochemistry and molecular packing .
Advanced: How can contradictions in spectral data during characterization be resolved?
Answer:
- Cross-validation : Compare NMR data with structurally related analogs (e.g., methyl-substituted derivatives in ) to identify unexpected shifts caused by electron-withdrawing groups (e.g., nitro).
- Dynamic NMR : Resolve tautomerism or conformational equilibria by variable-temperature experiments.
- Density functional theory (DFT) : Calculate expected chemical shifts and compare with experimental data to identify discrepancies .
- Single-crystal XRD : Resolve ambiguous NOE correlations or coupling constants by determining the absolute configuration .
Basic: What biological assays are suitable for evaluating its antimicrobial or anticancer potential?
Answer:
- Antimicrobial screening :
- Anticancer assays :
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Core modifications :
- Functional group analysis :
- Computational modeling : Use molecular docking (e.g., AutoDock) to predict target binding (e.g., DNA gyrase for antimicrobial activity) .
Advanced: What methods determine the compound’s conformational stability in solution vs. solid state?
Answer:
- Solution-state :
- NOESY/ROESY NMR : Detect through-space interactions to infer dominant conformers.
- Circular dichroism (CD) : Assess chiral centers’ stability in polar solvents .
- Solid-state :
- Single-crystal XRD : Resolve dihedral angles (e.g., between thienopyridine and nitrofuran rings) and hydrogen-bonding networks .
- DSC/TGA : Measure melting points and thermal decomposition profiles to correlate crystallinity with stability .
Basic: What safety precautions are critical during experimental handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (P261 precaution) .
- Spill management : Collect solid residues via vacuuming (avoid sweeping to prevent dust dispersion) .
- Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
